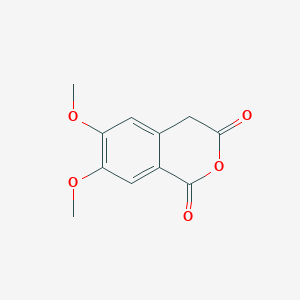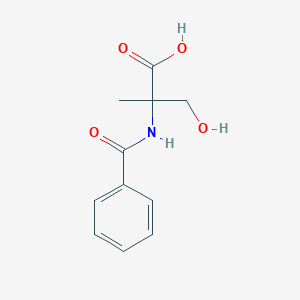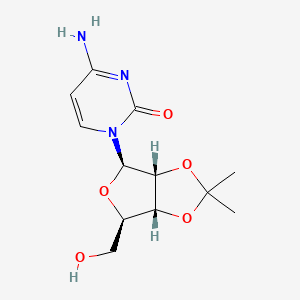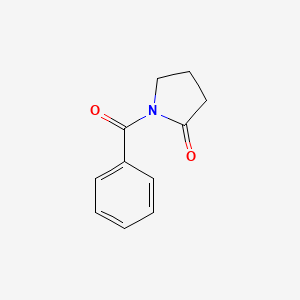
1-Benzoylpyrrolidin-2-one
Übersicht
Beschreibung
1-Benzoylpyrrolidin-2-one is a chemical compound with the molecular formula C11H11NO2 . It is used in scientific research and has been found to react with amines in the presence of DTBP and TBAI to afford transamidated products .
Synthesis Analysis
The synthesis of 1-Benzoylpyrrolidin-2-one has been reported in the literature . For example, it can be synthesized through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular structure of 1-Benzoylpyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a benzoyl group . The molecular weight of the compound is 189.21 g/mol .Chemical Reactions Analysis
1-Benzoylpyrrolidin-2-one has been found to undergo transamidation reactions with amines under aqueous conditions . Both aliphatic and aromatic primary amines displayed good activity under metal-free conditions .Physical And Chemical Properties Analysis
1-Benzoylpyrrolidin-2-one has a density of 1.2±0.1 g/cm³ . Its boiling point is 346.0±15.0 °C at 760 mmHg . The compound has a molar refractivity of 51.8±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis :
- Rhodium(III)-Catalyzed Coupling : Rh(III)-catalyzed C-H activation and annulation of 1-benzoylpyrrolidine with propargyl alcohols for the efficient synthesis of (4-benzylidene)isochroman-1-one, offering highly enantioenriched products (Wang et al., 2013).
- Recyclization Reactions : Acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride leading to 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, a starting material in synthesizing γ-aminopropylpyrazoles and pyrimidines (Shvidenko et al., 2010).
Biological Research :
- Microbiological Transformation : The transformation of 1-benzoylpiperidine and 1-benzoylpyrrolidine by fungi cultures resulted in hydroxy derivatives, offering insights into regio- and stereospecific microbial transformations (Parshikov et al., 1992).
- Effects on AMPA Receptor Kinetics : A benzoylpyrrolidine derivative (BDP-20) showed significant effects on the kinetic properties of AMPA-type glutamate receptors in rat hippocampal patches, indicating a potential role in neurological research (Arai et al., 1996).
Material Science :
- Inhibition of Steel Corrosion : The study of 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives revealed significant inhibition properties for mild steel corrosion in acidic solutions, linking their efficacy to the electronic structure and adsorption properties (Chafiq et al., 2020).
Pharmaceutical Research :
- Cholinesterase Inhibitors : Proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, have been studied for their potential as cholinesterase inhibitors, with some derivatives showing moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase (Pizova et al., 2017).
Chemical Structure and Analysis :
- X-ray Diffraction Studies : The structures of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its reaction products with oxidants were studied via X-ray diffraction, providing insights into molecular interactions and bonding (Rybakov et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzoylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-12(10)11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRTZYURDKMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178708 | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpyrrolidin-2-one | |
CAS RN |
2399-66-8 | |
| Record name | 1-Benzoyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



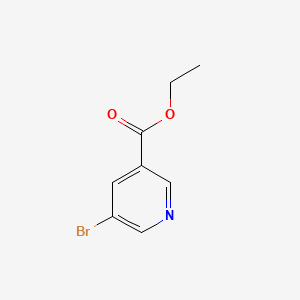
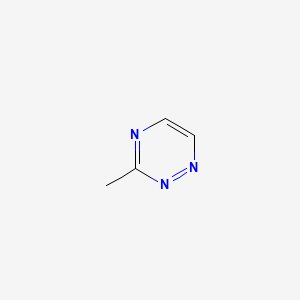
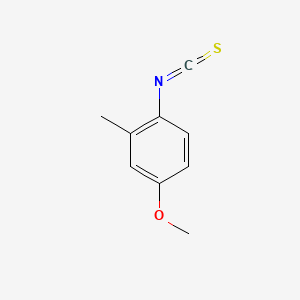
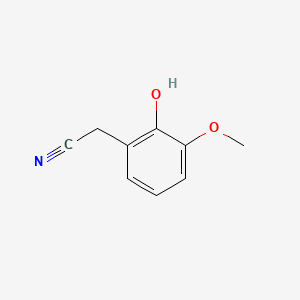


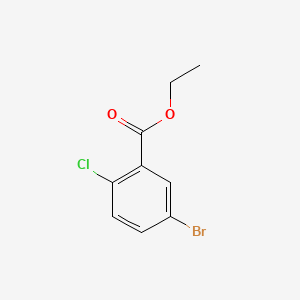

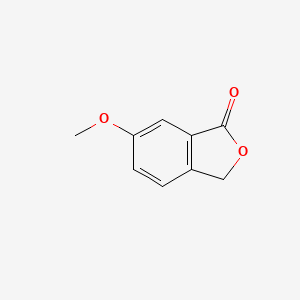
![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)
